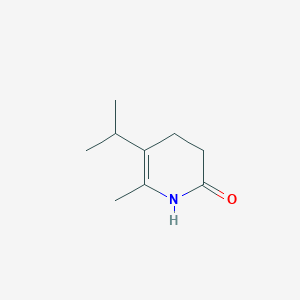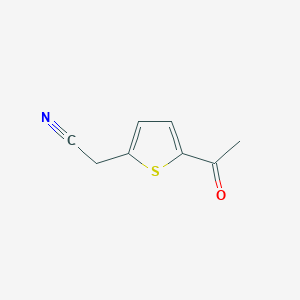
6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one, also known as MPDPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one acts as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO-B, 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one increases the levels of these neurotransmitters in the brain, leading to increased synaptic transmission and enhanced cognitive function.
Biochemical and Physiological Effects
6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one has been shown to have a number of biochemical and physiological effects. In animal studies, 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one has been shown to improve cognitive function, reduce anxiety, and enhance motor coordination. 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and neurotoxic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one in lab experiments is its high selectivity for MAO-B, making it a useful tool for studying the function of this enzyme. 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one is also relatively stable and has a long half-life, allowing for prolonged exposure in in vitro and in vivo experiments. However, one limitation of using 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one is its potential toxicity at high doses, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a drug candidate for the treatment of addiction and withdrawal symptoms. Further research is also needed to fully understand the biochemical and physiological effects of 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one and its mechanism of action.
Métodos De Síntesis
6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one is synthesized through a multistep process that involves the reaction of 2-methyl-3-oxobutanoic acid with ammonia and formaldehyde. The resulting product is then treated with hydrochloric acid to yield 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one. This synthesis method has been extensively studied and optimized to produce high yields of pure 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one.
Aplicaciones Científicas De Investigación
6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one has been studied for its potential applications in various fields, including medicine, pharmacology, and neuroscience. In medicine, 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In pharmacology, 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one has been investigated as a potential drug candidate for the treatment of addiction and withdrawal symptoms. In neuroscience, 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one has been used as a tool to study the function of certain neurotransmitter systems and their role in behavior.
Propiedades
Número CAS |
101714-82-3 |
|---|---|
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one |
InChI |
InChI=1S/C9H15NO/c1-6(2)8-4-5-9(11)10-7(8)3/h6H,4-5H2,1-3H3,(H,10,11) |
Clave InChI |
DORADTSPBYNRGY-UHFFFAOYSA-N |
SMILES |
CC1=C(CCC(=O)N1)C(C)C |
SMILES canónico |
CC1=C(CCC(=O)N1)C(C)C |
Sinónimos |
2(1H)-Pyridinone,3,4-dihydro-6-methyl-5-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)









![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)
![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)

